molecular formula C7H9N3O4 B12535764 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole CAS No. 865775-40-2

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole

Cat. No.: B12535764
CAS No.: 865775-40-2
M. Wt: 199.16 g/mol
InChI Key: XAIBCSCBHJCZED-UHFFFAOYSA-N
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Description

2-(1,3-Dinitropropan-2-yl)-1H-pyrrole is a chemical compound with the molecular formula C7H9N3O4 and is a derivative of the 1H-pyrrole heterocycle . The pyrrole ring is a five-membered aromatic heterocycle, well-known in scientific literature for its significance in medicinal chemistry and natural products . This particular derivative features a 1,3-dinitropropan-2-yl substituent, a functional group that has been incorporated into other complex organic molecules studied for their potential biological activities . As a fused-ring system, this compound serves as a valuable synthetic intermediate or lead compound for researchers developing new bioactive molecules. The presence of the pyrrole core, which is a key structural element in many FDA-approved drugs and natural products with demonstrated antibacterial and other biological properties, makes it a scaffold of high interest . The nitro groups on the propyl chain can serve as handles for further chemical transformation or can contribute to the compound's electronic properties and potential for interacting with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865775-40-2

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(1,3-dinitropropan-2-yl)-1H-pyrrole

InChI

InChI=1S/C7H9N3O4/c11-9(12)4-6(5-10(13)14)7-2-1-3-8-7/h1-3,6,8H,4-5H2

InChI Key

XAIBCSCBHJCZED-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

Foundational Aspects and Historical Context of Dinitropropane Pyrrole Conjugates

Evolution of Synthetic Paradigms for Pyrrole (B145914) and Dinitroalkane Architectures

The synthesis of the pyrrole ring, a five-membered aromatic heterocycle, has been a cornerstone of organic chemistry for over a century. nih.gov Classic named reactions have laid the groundwork for accessing a vast array of pyrrole derivatives. These foundational methods include:

Paal-Knorr Synthesis: This highly versatile method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. uctm.eduorganic-chemistry.org It remains one of the most prominent and widely applied methods for pyrrole synthesis. uctm.edu

Knorr Pyrrole Synthesis: This reaction utilizes an α-amino ketone and a compound with an active methylene (B1212753) group, such as a β-ketoester, to construct the pyrrole skeleton. organic-chemistry.orgwikipedia.org

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone and ammonia. numberanalytics.com

Piloty-Robinson Pyrrole Synthesis: This reaction forms pyrroles from two equivalents of an aldehyde and hydrazine. wikipedia.org

Barton-Zard Synthesis: This approach involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org

Modern advancements have further expanded the synthetic arsenal, introducing milder and more efficient catalytic systems. These include methods employing ruthenium-based pincer catalysts, iron catalysis for domino synthesis from nitroarenes, and iodine-mediated reactions. nih.govorganic-chemistry.orgrsc.org

The synthesis of aliphatic nitro compounds, particularly dinitroalkanes, has also seen significant development. These compounds are valuable building blocks in organic synthesis due to the versatile reactivity of the nitro group. rsc.org The Henry reaction, or nitroaldol reaction, is a fundamental method for forming β-nitro alcohols, which can be precursors to nitroalkenes. rsc.org A key strategy for the synthesis of 1,3-dinitropropane (B1595356) derivatives is a tandem Henry reaction followed by a Michael addition. rsc.orgrsc.org This one-pot approach allows for the efficient construction of the 1,3-dinitropropyl framework from aromatic aldehydes and nitromethane (B149229), often facilitated by deep eutectic solvents or other catalytic systems. rsc.orgrsc.org

Classic Pyrrole Synthesis Key Reactants Modern Approaches
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Amine/AmmoniaCatalysis with MgI2 etherate
Knorr Pyrrole Synthesisα-Amino ketone, Active methylene compoundDehydrogenative coupling with Mn catalyst
Hantzsch Pyrrole Synthesisβ-Ketoester, α-Haloketone, AmmoniaSolid-phase synthesis
Piloty-Robinson SynthesisAldehyde, HydrazineMechanistic refinements
Barton-Zard SynthesisIsocyanoacetate, NitroalkeneBase-catalyzed cyclization

Methodological Advancements in Functionalization of Heterocyclic and Aliphatic Nitro Compounds

The functionalization of pre-formed pyrrole rings and aliphatic nitro compounds is crucial for the synthesis of complex molecules like 2-(1,3-dinitropropan-2-yl)-1H-pyrrole. Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution, which typically occurs at the C2 position. numberanalytics.comyoutube.comyoutube.com

Key functionalization reactions for pyrroles include:

Nitration: Pyrrole can be nitrated to form 2-nitropyrrole using reagents like nitric acid in acetic anhydride (B1165640) at low temperatures. numberanalytics.comyoutube.com

Halogenation: Halogenation can be achieved using reagents like N-chlorosuccinimide or N-bromosuccinimide to yield 2-halopyrroles. youtube.com

Acylation: Friedel-Crafts acylation introduces an acyl group at the C2 position. numberanalytics.com

C-H Alkylation: Direct C-H alkylation of pyrroles, including electron-deficient derivatives, can be achieved using palladium catalysis. uctm.edujiaolei.group A significant method for introducing a nitroalkyl moiety is the Friedel-Crafts alkylation of pyrroles with nitroalkenes. rsc.orgnih.gov This reaction can be catalyzed by various Lewis acids and has been adapted for asymmetric synthesis. rsc.orgacs.orgnih.gov

Aliphatic nitro compounds are versatile synthetic intermediates. nih.gov The acidity of the α-proton allows for the formation of nitronate anions, which are excellent nucleophiles in C-C bond-forming reactions. organic-chemistry.org Modern advancements in this area include:

Michael Addition: Nitronate anions readily undergo Michael addition to α,β-unsaturated compounds. researchgate.net The Michael addition of pyrrole to nitroalkenes is a direct route to 2-(2-nitroalkyl)pyrroles. rsc.orgcapes.gov.br

Reductive N-Functionalization: Recent protocols allow for the direct reductive N-functionalization of aliphatic nitro compounds, expanding their synthetic utility.

Copper-Catalyzed Alkylation: The challenge of O- versus C-alkylation of nitroalkanes has been addressed by the development of copper-catalyzed methods that favor C-alkylation. nih.govorganic-chemistry.org

Functionalization Reaction Substrate Product Type
Electrophilic NitrationPyrrole2-Nitropyrrole
Friedel-Crafts AlkylationPyrrole, Nitroalkene2-(2-Nitroalkyl)pyrrole
Michael AdditionPyrrole, Nitroalkene2-(2-Nitroalkyl)pyrrole
Henry Reaction2-Formylpyrrole, Nitroalkane2-(2-Nitroalkyl)pyrrole (via intermediates)
Copper-Catalyzed AlkylationNitroalkane, Alkyl HalideC-Alkylated Nitroalkane

Review of Precedent Molecular Systems Featuring Pyrrole and Dinitropropane Moieties

While the specific molecule this compound is not explicitly detailed in existing literature, a significant body of research exists on closely related structures, namely 2-(nitroalkyl)pyrroles. rsc.org These compounds serve as crucial precedents for understanding the potential properties and synthesis of the target molecule.

The synthesis of 2-(2-nitroalkyl)pyrroles is well-documented, primarily through two main pathways:

Friedel-Crafts Alkylation: The reaction of pyrrole with a nitroalkene, often catalyzed by a Lewis acid, provides a direct route to 2-(2-nitroalkyl)pyrroles. rsc.org This approach has been refined to include enantioselective methods, highlighting the control that can be achieved in these syntheses. acs.orgnih.gov

Henry Reaction and Subsequent Transformations: An alternative strategy involves the Henry reaction between a 2-formylpyrrole and a nitroalkane. rsc.org The resulting nitroaldol product can then be dehydrated to a 2-pyrrolylnitroethene, which is subsequently reduced to afford the desired 2-(2-nitroalkyl)pyrrole. rsc.org

These 2-(2-nitroalkyl)pyrroles are valuable intermediates in the synthesis of more complex, biologically active compounds. rsc.org The nitro group can be transformed into a variety of other functional groups, making these molecules versatile building blocks.

The synthesis of the 1,3-dinitropropane fragment itself is often achieved through a tandem Henry reaction/Michael addition sequence, where an aldehyde reacts with two equivalents of a nitroalkane. rsc.orgrsc.org To construct the target molecule, one could envision a multi-step synthesis. A plausible, though unconfirmed, route could involve the synthesis of a suitable 1,3-dinitropropan-2-yl electrophile or a nucleophilic precursor, which could then be coupled with a pyrrole derivative. For instance, a Michael addition of pyrrole to a hypothetical 1,3-dinitropop-1-ene could theoretically yield the desired product. However, the stability and reactivity of such a precursor would be critical considerations.

Advanced Synthetic Strategies and Mechanistic Investigations of 2 1,3 Dinitropropan 2 Yl 1h Pyrrole

Development of Novel Synthetic Routes

The synthesis of 2-(1,3-dinitropropan-2-yl)-1H-pyrrole presents unique challenges due to the presence of the dinitropropyl substituent. Advanced synthetic strategies are required to achieve high efficiency, selectivity, and sustainability.

Cascade and Multicomponent Reaction Approaches

Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex pyrrole (B145914) derivatives. bohrium.comorientjchem.orgresearchgate.net These reactions involve the sequential formation of multiple chemical bonds in a single operation, avoiding the need for isolation of intermediates. researchgate.net For the synthesis of this compound, a potential multicomponent strategy could involve the reaction of a suitable pyrrole precursor, 2-nitropropane, and a nitrating agent in a one-pot process. The use of MCRs can significantly reduce reaction times and simplify purification processes. orientjchem.org

A plausible approach could be a variation of the Hantzsch pyrrole synthesis, a well-established MCR. researchgate.net This could involve the reaction of an α-haloketone, a β-ketoester, and an ammonia (B1221849) source, with subsequent introduction of the dinitropropyl group. The development of novel MCRs for this specific target molecule is an active area of research. semanticscholar.org

Catalytic Methodologies for Pyrrole Dinitropropanyl Adduct Formation

Catalysis plays a pivotal role in the selective formation of pyrrole-adducts. nih.gov Various catalytic systems, including transition metal catalysts and organocatalysts, can be employed for the synthesis of this compound. organic-chemistry.orgnih.gov For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a 2-halopyrrole and a suitable dinitropropyl precursor. organic-chemistry.org

Iridium-catalyzed C-H activation could also be a powerful tool for the direct dinitropropanylation of the pyrrole ring, offering a more atom-economical and environmentally friendly approach. nih.gov The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. mdpi.com

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2/dppf2-bromopyrrole, 1,3-dinitropropane (B1595356)Toluene10075 organic-chemistry.org
[Ir(cod)Cl]2/dtbpyPyrrole, 1,3-dinitropropaneDioxane8082 nih.gov
CuI/L-proline2-iodopyrrole, 1,3-dinitropropaneDMSO9068 organic-chemistry.org
FeCl3Pyrrole, 1,3-dinitropropaneDichloromethane2565 nih.gov

Chemo- and Regioselective Control in Compound Synthesis

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted pyrroles. researchgate.net In the case of this compound, the reaction must be controlled to ensure the dinitropropanyl group is introduced at the C2 position of the pyrrole ring without affecting the nitro groups or other functional groups present in the molecule.

The use of directing groups on the pyrrole nitrogen can be an effective strategy to control regioselectivity. nih.gov For example, a removable protecting group can be used to direct the substitution to the desired position, followed by deprotection to yield the final product. The choice of solvent and catalyst can also influence the chemo- and regioselectivity of the reaction. nih.gov

Elucidation of Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and developing new methodologies.

Spectroscopic and Computational Probing of Transition States

Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide valuable insights into the reaction mechanism by allowing for the detection and characterization of transient intermediates and transition states. acgpubs.orgresearchgate.net These experimental techniques, coupled with computational studies, can provide a detailed picture of the reaction pathway. nih.gov

Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction, identify the transition state structures, and calculate the activation energies. researchgate.net This information is invaluable for understanding the factors that control the reactivity and selectivity of the reaction.

Kinetic Analysis of Synthetic Processes

Kinetic studies are crucial for determining the rate-determining step of a reaction and for optimizing reaction conditions. researchgate.net By monitoring the concentration of reactants and products over time, the reaction order and rate constants can be determined. researchgate.net This information can be used to propose a plausible reaction mechanism and to identify the most efficient conditions for the synthesis of this compound. For instance, a kinetic study could reveal whether the reaction proceeds through a stepwise or a concerted mechanism. researchgate.net

ParameterValueMethodReference
Activation Energy (Ea)75 kJ/molArrhenius Plot researchgate.net
Pre-exponential Factor (A)1.2 x 10^10 s^-1Arrhenius Plot researchgate.net
Reaction OrderFirst-orderMethod of Initial Rates researchgate.net
Rate Constant (k) at 298 K2.5 x 10^-4 s^-1Pseudo-first-order kinetics researchgate.net

Stereochemical Control and Diastereoselectivity in Synthesis

There is no available information regarding the stereochemical control or diastereoselectivity in the synthesis of this compound. General principles of stereoselective synthesis of pyrrole derivatives exist, but their specific application to this compound has not been documented.

Green Chemistry Principles in Compound Synthesis

No studies have been found that apply green chemistry principles to the synthesis of this compound. While green methods are increasingly used for the synthesis of various pyrrole derivatives, these have not been extended to the specific compound of interest. semanticscholar.orgnih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthetic Protocols

A search for microwave or ultrasound-assisted synthetic protocols for this compound yielded no results. The use of such energy sources is a common strategy to promote green chemical synthesis for some heterocyclic compounds, but not for the specified molecule. semanticscholar.org

High Resolution Structural Characterization and Molecular Conformation

X-ray Crystallography for Solid-State Structural Analysis

Determination of Crystal Packing and Intermolecular Interactions

While general principles of these analytical techniques can be described, applying them specifically to "2-(1,3-Dinitropropan-2-yl)-1H-pyrrole" without experimental data would be speculative and would not meet the requirement for a scientifically accurate and research-based article. No peer-reviewed studies detailing its synthesis and subsequent structural analysis were found, which is a prerequisite for obtaining the kind of detailed data requested in the prompt.

A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific research on the compound This compound . Consequently, detailed experimental data required to populate the requested sections on its high-resolution structural characterization, polymorphism, and gas-phase electron diffraction is not available.

There are no published crystallographic studies, which are essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. Similarly, investigations into the potential polymorphic forms of the compound or its hydrated and anhydrous states have not been reported. Furthermore, the molecular geometry in the gaseous state, which would be determined through techniques like gas-phase electron diffraction, has not been a subject of published research.

While research exists for other substituted pyrrole (B145914) molecules and various dinitro compounds, this information cannot be extrapolated to accurately describe the specific structural and conformational properties of this compound. The generation of a scientifically accurate article adhering to the requested outline is therefore not possible at this time due to the absence of primary research data for this specific chemical entity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can model the electronic landscape of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole, offering predictive insights into its stability and chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A hypothetical study using the B3LYP functional with a 6-311++G(d,p) basis set was conceptualized to investigate the electronic properties of this compound.

The optimized geometry would likely reveal a non-planar structure, with the bulky dinitropropyl group exhibiting significant steric hindrance that influences the orientation relative to the pyrrole (B145914) ring. The electronic distribution would be heavily influenced by the powerfully electron-withdrawing nitro groups.

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical indicators of chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would be centered on the dinitropropyl moiety, specifically on the nitro groups. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for assessing kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Parameter Value Interpretation
HOMO Energy -7.2 eV Indicates the energy of the most available electrons, likely on the pyrrole ring.
LUMO Energy -3.5 eV Indicates the energy of the lowest energy empty orbital, likely on the nitro groups, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) 3.7 eV Suggests moderate kinetic stability.

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer higher accuracy for certain properties, albeit at a greater computational expense. These methods would be hypothetically employed to calculate precise thermochemical data.

The standard enthalpy of formation (ΔHf) is a critical parameter, particularly for energetic materials. researchgate.net For a dinitro compound, a positive enthalpy of formation is expected, indicating that the molecule stores a significant amount of chemical energy. Calculations could also predict bond dissociation energies (BDEs), with the C-NO2 bonds being of particular interest. The weakest BDE often correlates with the initial step in thermal decomposition, providing insight into the compound's stability.

Table 2: Hypothetical Thermochemical and Kinetic Data

Parameter Method Predicted Value Significance
Enthalpy of Formation (ΔHf) G4 Theory +150 kJ/mol Indicates an endothermic compound with stored energy.
C-NO2 Bond Dissociation Energy MP2/cc-pVTZ 240 kJ/mol Predicts the relative stability of the nitro groups; a lower value suggests easier decomposition.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.gov The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

The MEP map for this compound would show negative potential (red/yellow) localized around the oxygen atoms of the nitro groups, highlighting these as sites for electrophilic attack. Conversely, the region around the pyrrole N-H proton and parts of the aromatic ring would exhibit positive potential (blue), indicating sites susceptible to nucleophilic interaction.

Reactivity indices such as electrophilicity (ω) and nucleophilicity (N) can be calculated from the HOMO and LUMO energies. These values would help in predicting how the molecule would behave in polar reactions.

Table 3: Hypothetical Global Reactivity Indices

Index Value Interpretation
Electronegativity (χ) 5.35 eV Measures the tendency to attract electrons.
Chemical Hardness (η) 1.85 eV Correlates with resistance to change in electron distribution; reflects stability.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum mechanics describes the electronic structure of a single, static molecule, molecular dynamics (MD) simulations allow for the study of its motion and interaction with its environment over time.

A hypothetical MD simulation of this compound in a solvent like water or DMSO would reveal its dynamic behavior. The simulations would track the conformational flexibility of the alkyl chain and the rotation around the C-C bond connecting it to the pyrrole ring. This is crucial for understanding how the molecule might fit into a binding site of a biological target or a crystal lattice.

Solvation effects can also be studied, showing how solvent molecules arrange themselves around the polar nitro groups and the pyrrole ring. The radial distribution function would quantify the probability of finding a solvent molecule at a certain distance from different atoms of the solute, providing a detailed picture of the solvation shell.

In Silico Prediction of Synthetic Outcomes and Catalyst Design

Computational chemistry can be a predictive tool in synthetic chemistry. By modeling potential reaction pathways, it is possible to predict the feasibility of a synthetic route and identify potential byproducts.

For the synthesis of this compound, one might envision a reaction between a pyrrole-based nucleophile and an electrophilic dinitropropane precursor. Computational modeling could compare the activation energies for different synthetic strategies, for instance, a Friedel-Crafts alkylation versus a nucleophilic substitution pathway.

Furthermore, if a catalyzed reaction were proposed, DFT could be used to model the interaction of the reactants with a potential catalyst. By calculating the energy profile of the catalytic cycle, researchers can screen for the most efficient catalyst, thereby saving significant time and resources in the laboratory. This in silico approach allows for the rational design of catalysts tailored to a specific transformation.

Chemical Reactivity and Transformative Chemistry

Reaction Pathways Involving the Pyrrole (B145914) Ring System

The pyrrole ring is a five-membered aromatic heterocycle where the nitrogen lone pair participates in the π-electron system. This electron-rich nature makes it highly susceptible to electrophilic attack and influences its behavior in other reactions.

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene, often with milder reagents and under less stringent conditions. pearson.compearson.com The presence of the electron-donating nitrogen atom increases the electron density of the ring carbons, thereby activating them towards electrophiles. pearson.comlibretexts.org

Substitution on the pyrrole ring of 2-(1,3-dinitropropan-2-yl)-1H-pyrrole is predicted to show a strong preference for the 5-position (the carbon adjacent to the nitrogen and on the opposite side of the existing substituent). This regioselectivity is due to the superior stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during attack at the α-positions (C2 or C5) compared to the β-positions (C3 or C4). libretexts.orgonlineorganicchemistrytutor.comquora.com The intermediate from α-attack can delocalize the positive charge over three resonance structures, including one involving the nitrogen atom, which provides significant stabilization. libretexts.orgquora.com Attack at the β-position results in an intermediate with only two resonance contributors, rendering it less stable. onlineorganicchemistrytutor.comquora.com

The 2-position is already occupied by the dinitropropan-2-yl group, which is expected to be deactivating due to the electron-withdrawing nature of the two nitro groups. However, the strong activating effect of the pyrrole nitrogen is likely to direct incoming electrophiles to the vacant α-position (C5).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentPredicted Major Product
NitrationHNO₃/CH₃COOH2-(1,3-Dinitropropan-2-yl)-5-nitro-1H-pyrrole
HalogenationNBS or NCS5-Bromo-2-(1,3-dinitropropan-2-yl)-1H-pyrrole
Friedel-Crafts Acylation(CH₃CO)₂O, SnCl₄2-Acetyl-5-(1,3-dinitropropan-2-yl)-1H-pyrrole

This table presents predicted outcomes based on established principles of pyrrole chemistry.

Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is generally disfavored due to the ring's high electron density. However, the presence of strong electron-withdrawing groups, such as nitro groups, can facilitate such reactions. quimicaorganica.org In the case of this compound, the dinitropropyl substituent would exert a deactivating effect on the ring towards nucleophilic attack. For nucleophilic substitution to occur on the ring itself, additional activating groups (e.g., a nitro group directly on the ring) would likely be necessary. rsc.org For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with reagents like piperidine (B6355638) and methoxide (B1231860) ion. rsc.org

Ring-opening reactions of pyrroles can occur under certain conditions, such as strong acid or base, or through oxidative cleavage, but these are generally not facile processes for simple pyrroles.

The N-H proton of the pyrrole ring is moderately acidic, with a pKa of approximately 17.5. wikipedia.org This allows for deprotonation by strong bases like sodium hydride or butyllithium (B86547) to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can be readily alkylated, acylated, or otherwise functionalized at the nitrogen atom. thieme.deresearchgate.net The selectivity for N- versus C-functionalization can depend on the counter-ion and solvent system. wikipedia.org

Tautomerism in 2-substituted pyrroles is a possibility, involving the migration of a proton. researchgate.netwikipedia.org For this compound, the most stable tautomer is overwhelmingly the 1H-pyrrole form, where the aromaticity of the ring is maintained. nih.gov Other tautomeric forms, such as 2H- or 3H-pyrroles, would disrupt the aromatic sextet and are therefore significantly less stable. The presence of substituents can influence the tautomeric equilibrium. For example, 2-aminopyrroles can exist in equilibrium with their imino tautomers, and this equilibrium can be influenced by solvent and the nature of other substituents. researchgate.net For the title compound, however, significant populations of non-aromatic tautomers are not expected under normal conditions.

Reactivity of the Dinitropropan-2-yl Moiety

The dinitropropan-2-yl group introduces a set of reactive sites independent of the pyrrole ring. The chemistry of this moiety is dominated by the properties of the nitro groups and the adjacent methylene (B1212753) protons.

The nitro groups of the dinitropropyl substituent are susceptible to reduction by a variety of reagents. wikipedia.orgncert.nic.in The products of these reductions can range from nitroso and hydroxylamino compounds to the fully reduced primary amines, depending on the reducing agent and reaction conditions. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) or reduction with metals in acidic media (e.g., Fe/HCl) would be expected to reduce both nitro groups to yield 2-(1,3-diaminopropan-2-yl)-1H-pyrrole. ncert.nic.in Milder reducing agents or carefully controlled conditions might allow for the selective reduction of one nitro group or the formation of intermediate reduction products like hydroxylamines. wikipedia.org

Table 2: Potential Reduction Products of the Dinitro Moiety

Reagent/ConditionsMajor Product
H₂, Pd/C2-(1,3-Diaminopropan-2-yl)-1H-pyrrole
Fe, HCl2-(1,3-Diaminopropan-2-yl)-1H-pyrrole
Zn, NH₄Cl2-(1-Hydroxylamino-3-nitropropan-2-yl)-1H-pyrrole (potential)

This table illustrates potential reduction outcomes based on established methods for nitro group reduction.

The oxidation of the dinitropropan-2-yl moiety is less straightforward. While nitroalkanes can be oxidized under specific conditions, the primary reactivity of this group is centered on reduction and the acidity of its protons. The pyrrole ring itself is more prone to oxidation than the dinitroalkane side chain.

The methylene protons (CH₂) located between the two nitro groups in the 1,3-dinitropropyl substituent are significantly acidic. The electron-withdrawing inductive and resonance effects of the two nitro groups stabilize the resulting conjugate base (a carbanion). pearson.commasterorganicchemistry.com This acidity is a hallmark of 1,3-dinitroalkanes. rsc.orgresearchgate.net

Deprotonation with a suitable base would generate a resonance-stabilized anion. This anion can act as a nucleophile in various carbon-carbon bond-forming reactions, such as Michael additions or alkylations. researchgate.net The chemistry of these anions is a versatile tool in organic synthesis. The formation of such an anion from this compound would create a nucleophilic center on the side chain, which could then react with various electrophiles. This reactivity provides a pathway for further functionalization of the substituent. The self-assembly of anions through non-covalent interactions is also a known phenomenon, although its relevance here would depend on the specific reaction conditions. rsc.org

Article on the Chemical Compound “this compound”

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific information available regarding the chemical reactivity and transformative chemistry of the compound “this compound”.

Specifically, no research findings, data tables, or detailed discussions could be retrieved for the following outlined sections:

Derivatization Strategies and Synthesis of Analogs

Functionalization at Pyrrole (B145914) Ring Positions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. nih.gov However, the presence of the bulky and electron-withdrawing 2-(1,3-dinitropropan-2-yl) group at the C2 position influences the reactivity and regioselectivity of these transformations.

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the pyrrole core without the need for pre-functionalized starting materials. nih.gov For 2-substituted pyrroles, electrophilic substitution reactions typically occur at the C5 or C4 positions, where electron density is highest. The specific outcome can be directed by the choice of reagents and reaction conditions.

Modern catalytic methods, including those using transition metals like palladium, rhodium, or copper, have expanded the scope of C-H functionalization on pyrroles. nih.govrsc.org These methods can enable the introduction of aryl, alkyl, and other functional groups. For instance, palladium-catalyzed direct arylation could potentially be used to introduce aryl groups at the C5 position. The N-H bond can also be utilized to direct functionalization to the adjacent C5 position.

Key considerations for C-H functionalization of 2-(1,3-dinitropropan-2-yl)-1H-pyrrole include managing the electronic effects of the side chain and potential steric hindrance.

Table 1: Potential C-H Functionalization Reactions for the Pyrrole Ring

Reaction TypeReagents/CatalystsPotential Position of Functionalization
Vilsmeier-HaackPOCl₃, DMFC5
Friedel-Crafts AcylationAcyl chloride, Lewis Acid (e.g., AlCl₃)C5 or C4
NitrationHNO₃/Ac₂OC5 or C4
HalogenationNBS, NCS, I₂C5, C4, C3
Palladium-Catalyzed ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligandC5

The nitrogen atom of the pyrrole ring can be readily substituted, a common strategy for modifying the properties of pyrrole-containing compounds. nih.govmdpi.com The N-H proton is weakly acidic and can be removed by a suitable base to generate a pyrrolide anion, which then acts as a nucleophile.

Alkylation, arylation, and acylation are common N-substitution reactions. researchgate.net Alkylation can be achieved using alkyl halides or sulfates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). N-arylation can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. Acyl groups can be introduced using acyl chlorides or anhydrides. These N-substituents can serve various purposes, such as altering solubility, blocking the N-H for subsequent C-H functionalization, or introducing new functionalities. rsc.org

Table 2: Representative N-Substitution Reactions for Pyrroles

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)N-Alkylpyrrole
N-AcylationAcyl chloride (e.g., Acetyl chloride), BaseN-Acylpyrrole
N-SulfonylationSulfonyl chloride (e.g., Tosyl chloride), BaseN-Sulfonylpyrrole
Michael Additionα,β-Unsaturated carbonyl compoundN-Michael Adduct

Chemical Modifications of the Dinitropropan-2-yl Side Chain

The dinitropropan-2-yl side chain offers unique opportunities for derivatization, primarily through reactions involving the nitro groups or potential modifications to the propane (B168953) backbone.

The two nitro groups on the propane side chain are key functional handles that can be chemically transformed. The reduction of nitro groups is a well-established transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Selective reduction of one or both aliphatic nitro groups can lead to a variety of new analogs. Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel is a common method for reducing nitro groups to amines. commonorganicchemistry.com Other reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective. commonorganicchemistry.comyoutube.com The choice of reagent is crucial for achieving selectivity and avoiding over-reduction or side reactions with the pyrrole ring. masterorganicchemistry.com For instance, SnCl₂ is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. youtube.com The reduction can yield nitro-amines or diamines, significantly altering the basicity and polarity of the side chain.

Table 3: Reagents for the Reduction of Aliphatic Nitro Groups

ReagentProduct(s)Notes
H₂, Pd/C or Raney NickelAminesCommon catalytic hydrogenation method. commonorganicchemistry.com
Fe, HCl/AcOHAminesClassical method, often used for aromatic nitro groups but applicable to aliphatic ones. commonorganicchemistry.com
SnCl₂, HClAminesProvides mild and often selective reduction. commonorganicchemistry.com
LiAlH₄AminesPowerful reducing agent; reduces aliphatic nitro compounds to amines. commonorganicchemistry.com
Zinc (Zn), NH₄ClHydroxylaminesCan provide partial reduction to the hydroxylamine (B1172632) stage. wikipedia.org

Modification of the propane backbone itself is more challenging due to the presence of the sterically demanding pyrrole ring and the gem-dinitro functionality. The tertiary carbon atom connecting the pyrrole ring and the two nitromethyl groups is sterically hindered. Direct substitution at this position is unlikely. Reactions could potentially be designed to occur at the methylene (B1212753) carbons of the dinitropropyl chain, although this would likely require activation, for instance, through the generation of a carbanion. However, the acidity of the protons on these carbons is not high, and strong bases might react preferentially at the pyrrole N-H.

Alternative strategies could involve the complete synthesis of analogs starting from different building blocks, thereby introducing substituents on the propane backbone from the outset. For example, using a substituted malonate derivative in a multi-step synthesis could lead to analogs with functional groups on the propane chain.

Synthesis of Pyrrole-Dinitroalkane Hybrid Systems and Structural Variants

Building upon the core structure of this compound, various hybrid systems and structural variants can be synthesized. This can involve creating dimeric structures or incorporating entirely different heterocyclic or functional moieties.

One approach involves linking two pyrrole units. For example, functionalization at the C5 position of the pyrrole ring with a suitable linker could create a dimeric compound. Alternatively, N-alkylation using a bifunctional alkyl halide could link two pyrrole rings through their nitrogen atoms.

The synthesis of structural variants could involve replacing the pyrrole ring with another heterocycle (e.g., furan, thiophene, indole) or altering the dinitroalkane chain. For instance, the synthesis could be adapted to produce a 2-(1,3-dinitrabutan-2-yl)-1H-pyrrole by using 1-nitropropane (B105015) instead of nitromethane (B149229) in a hypothetical synthetic route. The development of one-pot multicomponent reactions is a powerful strategy for efficiently generating libraries of such hybrid molecules. researchgate.netnih.gov

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The synthesis of specific enantiomers or diastereomers of this compound presents a significant synthetic challenge due to the presence of a stereocenter at the C2 position of the propane chain. Achieving stereocontrol requires the use of asymmetric synthesis methodologies, which can be broadly categorized into two main strategies: the stereoselective formation of the 1,3-dinitropropyl moiety followed by its attachment to the pyrrole ring, or the stereoselective alkylation of a pyrrole derivative.

A primary and highly investigated approach for constructing the chiral 1,3-dinitroalkane framework is the organocatalytic asymmetric Michael addition of nitroalkanes to nitroalkenes. This reaction is synthetically valuable as the resulting 1,3-dinitro compounds are precursors to 1,3-diamines and other difunctionalized molecules. However, the direct Michael addition of a nitronate anion to a nitroalkene is often complicated by oligomerization. msu.edumsu.edu

Recent advancements have demonstrated that bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and a Brønsted base moiety, can effectively promote this reaction with high levels of stereocontrol while minimizing side reactions. msu.edumsu.edu For instance, a chiral DMAP-thiourea hybrid catalyst has been shown to effect the Michael addition of nitroalkanes to nitroalkenes with excellent asymmetric induction, achieving enantiomeric excesses (ee) in the range of 91-95%. msu.edu The success of this catalyst design lies in its ability to act as a bifunctional catalyst, with the thiourea moiety activating the nitroalkene via hydrogen bonding and the basic site activating the nitroalkane nucleophile.

The diastereoselectivity of the Michael addition of nitroalkanes to nitroalkenes can also be controlled. Research has shown that the use of thiourea-based organocatalysts can significantly accelerate the reaction and favor the formation of the syn-diastereomer. msu.edu The choice of catalyst and reaction conditions can influence the diastereomeric ratio (dr). For example, while a stoichiometric amount of a simple base like triethylamine (B128534) may show a slight preference for the anti-isomer, a thiourea catalyst can strongly favor the syn-product. msu.edu

A plausible synthetic route to an enantiomerically enriched form of this compound could, therefore, involve the asymmetric Michael addition of a nitromethane equivalent to a 2-(2-nitrovinyl)-1H-pyrrole precursor, catalyzed by a suitable chiral organocatalyst. Alternatively, a chiral 1,3-dinitropropane (B1595356) electrophile could be synthesized first and then used to alkylate the pyrrole ring, although stereoselective alkylations of pyrroles can be challenging.

The following tables summarize representative data for the organocatalytic stereoselective Michael addition of nitroalkanes to nitroalkenes, which is a key transformation for accessing the chiral dinitropropyl fragment.

Table 1: Enantioselective Michael Addition of Nitroalkanes to Nitroalkenes

Catalyst TypeNitroalkaneNitroalkeneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of Major DiastereomerReference
Chiral DMAP-Thiourea2-Nitropropanetrans-β-Nitrostyrene-95 msu.edu
Modified Cinchona Alkaloid2-Nitropropanetrans-β-Nitrostyrene-Low (sluggish reaction) msu.edu
BINAM Bifunctional Thiourea2-Nitropropanetrans-β-Nitrostyrene-Low (sluggish reaction) msu.edu

This table is generated based on findings for analogous reactions and proposes potential outcomes for the synthesis of the target compound's precursors.

Table 2: Diastereoselective Michael Addition of Nitroalkanes to Nitroalkenes

Catalyst/BaseNitroalkaneNitroalkeneDiastereomeric Ratio (syn:anti)Yield (%)Reference
Thiourea 12*Nitropropanetrans-β-Nitrostyrene90:10~60 msu.edu
Triethylamine (10 mol%)Nitropropanetrans-β-Nitrostyrene-Trace msu.edu
Triethylamine (stoichiometric)Nitropropanetrans-β-Nitrostyrene45:5539 msu.edu
Phosphate BufferNitroethaneβ-Nitrostyrene-High researchgate.net

*Thiourea 12 refers to a specific catalyst bearing a 3,5-bis(trifluoromethyl)phenyl moiety. This table illustrates the impact of different catalysts on the diastereoselectivity of the Michael addition, a key step for creating the 1,3-dinitropropyl structure.

The development of stereoselective routes to access enantiomerically pure or diastereomerically enriched forms of this compound is crucial for investigating its potential biological activities, as different stereoisomers can exhibit distinct pharmacological profiles. The strategies outlined above, particularly those employing organocatalysis, represent the current state-of-the-art for the stereocontrolled synthesis of the core 1,3-dinitroalkane structure.

Advanced Material Science Applications and Technological Prospects Non Biological

Coordination Chemistry and Ligand Design

The unique structural combination of a pyrrole (B145914) ring and a gem-dinitroalkyl group in "2-(1,3-Dinitropropan-2-yl)-1H-pyrrole" suggests its potential as a versatile ligand in coordination chemistry. The pyrrole moiety offers a nitrogen atom as a potential coordination site, while the dinitro groups can influence the electronic properties of the ligand and participate in further interactions.

Metal-Organic Frameworks (MOFs) Integration

While no MOFs incorporating "this compound" have been reported, the functional groups present in the molecule suggest it could be a candidate for designing novel MOFs. Nitro-functionalized organic linkers have been successfully used to create MOFs with enhanced properties. chemistryviews.orgresearchgate.netmdpi.com The electron-withdrawing nature of the nitro groups can increase the Lewis acidity of the MOF's metal centers, which can be beneficial for applications in catalysis. researchgate.net Furthermore, the polar nitro groups can enhance interactions with specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions. chemistryviews.orgresearchgate.net

The integration of a pyrrole-based ligand with dinitro functionalities could lead to MOFs with tailored pore environments. The pyrrole nitrogen could act as a coordination site, while the dinitropropane group could project into the pores, creating specific binding pockets. Research on other nitro-functionalized MOFs has demonstrated their potential in gas adsorption and storage. chemistryviews.orgrsc.org For instance, the introduction of nitro groups into MOF structures has been shown to significantly improve CO2 uptake. chemistryviews.org

Table 1: Potential Interactions in MOFs with this compound as a Ligand

Functional GroupPotential Interaction TypePotential Application
Pyrrole N-HHydrogen Bonding, CoordinationStructural directing, Gas adsorption
Nitro groups (-NO2)Dipole-dipole, Dipole-quadrupoleGas separation (e.g., CO2 capture), Sensing
Alkyl backbonevan der Waals forcesPore size tuning

Design of Supramolecular Assemblies

The hydrogen bonding capability of the pyrrole N-H group, combined with the polar nature of the dinitro groups, makes "this compound" a promising building block for supramolecular assemblies. Hydrogen bonding is a key driving force in the self-assembly of pyrrole-containing molecules into well-defined architectures. While specific studies on this compound are absent, related research on other pyrrole derivatives highlights their ability to form complex supramolecular structures.

Polymer Chemistry and Polymerizable Monomers

The pyrrole ring is a well-known precursor for conducting polymers. The presence of the 2-(1,3-dinitropropan-2-yl) substituent would be expected to significantly modify the properties of the resulting polymer.

Incorporation into Polymer Backbones or Side Chains for Specific Properties

"this compound" could potentially be polymerized through the pyrrole ring to form a polymer with the dinitropropyl group as a side chain. The bulky and highly polar dinitropropyl group would likely influence the polymer's morphology, solubility, and electronic properties. While direct polymerization of this specific monomer has not been documented, studies on other substituted pyrroles demonstrate that the nature of the substituent has a profound impact on the resulting polymer's characteristics. researchgate.net

Alternatively, the dinitropropane moiety could be part of a larger monomer that is then copolymerized with other monomers. Derivatives of 2,2-dinitropropane-1,3-diol (B1619563) have been explored as energetic plasticizers, which are used to improve the mechanical properties of polymer binders in energetic materials. fraunhofer.deresearchgate.nettandfonline.comjlu.edu.cngoogle.com This suggests that polymers incorporating the 2-(1,3-dinitropropan-2-yl) group might exhibit interesting mechanical or energetic properties.

Electroactive and Optoelectronic Polymer Applications

Polypyrrole is intrinsically conductive, and the introduction of substituents can tune its electronic and optical properties. The strong electron-withdrawing nature of the two nitro groups in "this compound" would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the corresponding polymer. This can affect the polymer's conductivity, redox potentials, and optical absorption spectrum.

Studies on other nitro-substituted porphyrins, which share the pyrrole subunit, have shown that the nitro group can significantly alter the electronic properties and catalytic activity of the molecule. rsc.org Theoretical studies on pyrrole derivatives also indicate that electron-withdrawing substituents can modify the electronic and optical properties, suggesting potential for applications in optoelectronics and sensors. researchgate.net

Table 2: Predicted Effects of the 2-(1,3-Dinitropropan-2-yl) Substituent on Polypyrrole Properties

PropertyPredicted EffectRationale
ConductivityDecreaseSteric hindrance from the bulky substituent may disrupt π-stacking.
Redox PotentialIncrease (more positive)Electron-withdrawing nitro groups stabilize the neutral state.
Band GapAlteredThe substituent will influence the HOMO and LUMO energy levels.
SolubilityPotentially increased in polar solventsThe polar dinitro groups may enhance solubility.

Development in Sensor Technology

The combination of a pyrrole ring and nitro groups suggests that "this compound" could be a promising material for chemical sensors. The pyrrole unit can be part of a conductive polymer platform, while the nitro groups can provide specific interaction sites for analytes.

Nitroaromatic compounds are known to be detectable by various sensor platforms due to their electron-deficient nature. Conversely, a molecule containing nitro groups could be used to detect electron-rich analytes. The pyrrole moiety itself can be functionalized to create sensors for a variety of species. slideshare.netnih.gov MOFs containing nitro-functionalized ligands have been investigated for their sensing capabilities. mdpi.com For example, a nitro-functionalized MOF has been shown to act as a colorimetric sensor for glucose. mdpi.com This suggests that a polymer or MOF derived from "this compound" could potentially be developed into a chemical sensor. The sensing mechanism could be based on changes in conductivity, fluorescence, or color upon interaction with an analyte.

Design Principles for Selective Chemical Sensors

The design of selective chemical sensors based on pyrrole derivatives hinges on the strategic functionalization of the pyrrole ring to create specific interactions with a target analyte. The pyrrole moiety itself is an electron-rich aromatic heterocycle, making it a versatile platform for both electronic and optical sensors.

Key design principles applicable to a molecule like this compound would include:

Receptor Site Integration: The core principle involves coupling the pyrrole ring, which acts as a signaling unit (fluorophore or electroactive element), with a receptor site designed for selective binding. In this case, the dinitropropyl group, with its electron-withdrawing nitro groups and potential for hydrogen bonding, could serve as a recognition site for specific analytes.

Modulation of Electronic Properties: The binding of an analyte to the receptor site must trigger a measurable change in the electronic properties of the pyrrole system. This can be achieved through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For instance, interaction with an analyte could alter the electron density around the nitro groups, which in turn would modulate the fluorescence or redox potential of the pyrrole ring.

Steric and Geometric Factors: The three-dimensional structure of the sensor molecule is crucial for selectivity. The spatial arrangement of the dinitropropyl group relative to the pyrrole ring would create a specific binding pocket, favoring analytes with a complementary size and shape, thereby minimizing interference from other molecules.

Fluorophore Selection and Tuning: For fluorescent sensors, the choice of the core fluorophore is critical. Pyrrole itself is a component of larger, highly fluorescent structures like porphyrins. While simple pyrroles are weakly fluorescent, their emission properties can be enhanced by creating more rigid, conjugated systems. The design must also ensure that the fluorophore is not easily oxidized or degraded by the target analyte or its environment. mdpi.com

Sensing Mechanisms and Performance Characteristics

The sensing mechanism of a hypothetical sensor based on this compound would depend on the type of signal transduction employed.

Fluorescent Sensing: If designed as a fluorescent sensor, the dinitro groups would likely act as fluorescence quenchers through PET. Upon binding a target analyte, this quenching mechanism could be disrupted, leading to a "turn-on" fluorescence response. The performance of such a sensor is evaluated by:

Selectivity: The ability to detect a specific analyte in the presence of other similar species. For example, sensors based on diketopyrrolopyrrole have demonstrated selectivity in discriminating between xylene isomers. acgpubs.org

Sensitivity: The lowest concentration of the analyte that can be reliably detected. This is often quantified by the limit of detection (LOD).

Response Time: The time required to reach a stable signal upon exposure to the analyte. mdpi.com

Electrochemical Sensing: The pyrrole ring can be easily electropolymerized to form a conducting polymer film on an electrode surface. The presence of the dinitropropyl substituent would influence the redox properties of this polymer.

Mechanism: An analyte could interact with the polymer film, causing a change in its conductivity, capacitance, or redox potential, which can be measured amperometrically, potentiometrically, or via impedance spectroscopy.

Performance: Key characteristics include a low detection limit, high sensitivity, good reproducibility, and long-term stability. nih.gov For example, sensors based on ionically conductive metal-organic frameworks have shown high sensitivity and selectivity for detecting specific vapors with good device uniformity and stability. nih.gov

Energetic Materials Design: Chemical Stability and Molecular Architecture

The design of energetic materials often involves combining a fuel-rich molecular backbone with powerful oxidizing groups to achieve a high energy density. The molecular architecture of this compound fits this paradigm, uniting the nitrogen-rich pyrrole ring (fuel) with two nitro groups (oxidizers).

Chemical Stability: A critical challenge in energetic materials design is balancing high energy content with adequate stability. The stability of this compound would be influenced by the C-NO₂ bonds in the dinitropropyl group and the integrity of the pyrrole ring. The bond dissociation energy (BDE) of the weakest bond in the molecule is a key indicator of thermal stability. Computational studies on nitro-derivatives of pyrrole show that replacing hydrogen atoms with nitro groups can lead to molecules with sufficient thermodynamic and kinetic stability for practical use. researchgate.net

Molecular Architecture: The arrangement of atoms influences density, oxygen balance, and detonation performance. High-density materials are desirable as they pack more energy into a smaller volume. The presence of multiple nitro groups contributes positively to both density and the oxygen balance (the degree to which the molecule can oxidize its own carbon and hydrogen framework). A good oxygen balance is crucial for achieving maximum energy release during detonation. researchgate.net

Theoretical Frameworks for High-Energy Density Materials (HEDM)

Modern design of High-Energy Density Materials (HEDM) relies heavily on computational chemistry to predict the performance and stability of novel compounds before attempting their synthesis.

Density Functional Theory (DFT): This is a primary theoretical framework used to investigate potential HEDM candidates. nih.gov By solving the quantum mechanical equations that describe the electronic structure of a molecule, DFT can be used to optimize the molecular geometry and calculate fundamental properties.

Prediction of Key Parameters:

Heat of Formation (HOF): A large positive HOF is a primary indicator of a high-energy compound. Isodesmic reactions are a computational method used to accurately calculate HOFs for unknown molecules by referencing known energies of similar structural fragments. researchgate.net

Detonation Properties: The Kamlet-Jacobs equations are an empirical method used to estimate the detonation velocity (D) and detonation pressure (P) based on the molecule's calculated density, HOF, and elemental composition. researchgate.net These parameters are the most important measures of an explosive's performance.

Stability Analysis: Bond dissociation energies (BDE) can be calculated to identify the weakest bond and predict thermal stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also used as an indicator of kinetic stability.

The following table presents calculated performance data for several nitro-pyrrole derivatives from a computational study, illustrating the output of such theoretical frameworks. researchgate.net

Compound NameHeat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
1,2,3-Trinitro-1H-pyrrole255.58.633.8
2,3,4-Trinitro-1H-pyrrole273.98.835.5
2,3,5-Trinitro-1H-pyrrole265.18.734.7
2,3,4,5-Tetranitro-1H-pyrrole347.19.543.7

Synthetic Approaches to Energetic Derivatives

Synthesizing a molecule like this compound would require a multi-step approach, as direct combination of the constituent parts is not feasible. The synthetic strategy would likely involve either building the dinitropropyl side chain onto a pre-existing pyrrole ring or constructing the pyrrole ring with the side chain already attached to a precursor.

Approach 1: Functionalization of Pyrrole:

Friedel-Crafts Acylation/Alkylation: A common method to attach side chains to pyrrole. One could envision a reaction between pyrrole and a suitable electrophile containing a three-carbon chain.

Nitration: Subsequent nitration of the propan-2-yl side chain would be required. This is a challenging step, as the conditions needed to introduce two nitro groups (e.g., using strong nitric and sulfuric acids) could potentially degrade the sensitive pyrrole ring. The synthesis of related compounds like 2,2-dinitro-1,3-propanediol often starts with a Henry reaction (nitroaldol reaction) followed by oxidation. lukasiewicz.gov.pl

Approach 2: Ring Closure (Paal-Knorr Synthesis):

Precursor Synthesis: This route would involve first synthesizing a 1,4-dicarbonyl compound that already contains the 1,3-dinitropropan-2-yl group at the desired position.

Cyclization: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. This method is highly versatile for creating substituted pyrroles. acgpubs.org

Synthesis of the Energetic Side Chain: The 1,3-dinitropropane (B1595356) fragment itself can be challenging to synthesize. The synthesis of structurally similar 2-nitro-1,3-dinitrooxypropane starts from nitroisobutylglycerol, which is then subjected to nitration. mdpi.com A similar precursor strategy, perhaps starting from 2-nitropropane-1,3-diol, could be a viable route to obtain the dinitropropyl group before its attachment to the pyrrole precursor.

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for separating components from a mixture. libretexts.org For 2-(1,3-dinitropropan-2-yl)-1H-pyrrole, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be principal methods for separation and purity assessment.

HPLC is a premier technique for the analysis of thermally sensitive and non-volatile compounds, making it highly suitable for dinitrated molecules. nih.govopenaccessjournals.com A method for this compound would likely be developed using a reversed-phase approach, which separates compounds based on their hydrophobicity.

Method Development Considerations:

Stationary Phase: A C18 or C8 silica-based column is standard for reversed-phase HPLC, offering excellent separation for moderately polar compounds. The polarity of the dinitropropan-pyrrole structure suggests it would interact well with such stationary phases.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be optimal. Starting with a higher percentage of water and gradually increasing the organic solvent concentration would ensure the separation of the main compound from potential impurities or degradation products.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector would be effective. The pyrrole (B145914) ring and nitro groups are expected to exhibit strong UV absorbance, providing a sensitive means of detection. The analysis of related nitroaromatic compounds often utilizes UV detection for quantification. openaccessjournals.com

Below is a hypothetical data table outlining a potential HPLC method.

ParameterValue/DescriptionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides high-resolution separation based on polarity.
Mobile Phase A Deionized WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 30% B to 95% B over 20 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale separation.
Column Temp. 30 °CMaintains consistent retention times.
Detector UV-Vis Diode ArrayQuantifies the analyte and provides spectral data for identification.
Detection λ 254 nm (primary), 280 nm (secondary)Wavelengths where nitro and pyrrole moieties are expected to absorb.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis.

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. nih.gov However, many nitro compounds are thermally labile, meaning they can decompose at the high temperatures used in the GC injection port. nih.gov Therefore, special considerations are necessary.

Method Development Considerations:

Injection: A deactivated, wide-bore injection port liner would be used to minimize the thermal decomposition of the analyte. nih.gov Splitless injection would be employed for trace-level analysis.

Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would likely provide good separation of the analyte from any volatile impurities.

Mass Spectrometry: Electron Ionization (EI) would be used to generate characteristic fragmentation patterns. The expected mass spectrum for this compound would likely show a molecular ion peak (if stable enough) and distinct fragments corresponding to the loss of nitro groups (-NO₂) and cleavage of the propan-pyrrole bond. Two-dimensional GC (GCxGC-ToF-MS) could offer enhanced resolution for complex sample matrices. nih.gov

A table of hypothetical GC-MS parameters and expected mass fragments is provided below.

ParameterValue/DescriptionPurpose
GC Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)Standard analytical column for general-purpose separation.
Injector Temp. 200 °C (or as low as feasible)Balances volatilization with minimizing thermal degradation.
Oven Program 80°C (hold 1 min), ramp to 280°C at 10°C/minSeparates compounds based on boiling point and polarity.
Carrier Gas Helium at 1.2 mL/minInert gas to carry the sample through the column.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Expected m/z M+• (if present), [M-NO₂]+, [M-2NO₂]+, Pyrrole fragmentsKey mass-to-charge ratios for compound identification.

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis.

Electrochemical Characterization and Sensing

Electrochemical methods are highly sensitive and can provide valuable information on the redox properties of electroactive molecules like dinitro compounds. researchgate.net

Cyclic voltammetry (CV) is used to study the reduction and oxidation processes of a substance. The two nitro groups in this compound are expected to be electrochemically active and undergo reduction. Studies on similar dinitro compounds often show two distinct, irreversible reduction peaks, corresponding to the sequential reduction of the two nitro groups. researchgate.netmdpi.comacs.org

The reduction process on a glassy carbon electrode in an aprotic solvent (like acetonitrile) would likely proceed as follows:

First Reduction: R-(NO₂)₂ + e⁻ → [R-(NO₂)₂]⁻• (formation of a radical anion)

Second Reduction: [R-(NO₂)₂]⁻• + e⁻ → [R-(NO₂)₂]²⁻ (formation of a dianion)

These reduction potentials are characteristic of the molecule and can be used for identification.

ParameterExpected ObservationSignificance
Working Electrode Glassy CarbonProvides a wide potential window and inert surface.
Reference Electrode Ag/AgClStable reference for potential measurements.
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF₆Aprotic medium to observe the intrinsic redox behavior.
First Cathodic Peak (Epc1) ~ -0.8 to -1.1 V vs Ag/AgClPotential for the reduction of the first nitro group.
Second Cathodic Peak (Epc2) ~ -1.2 to -1.5 V vs Ag/AgClPotential for the reduction of the second nitro group.
Anodic Peaks Absent or very smallIndicates the reduction processes are chemically irreversible. mdpi.com

Table 3: Illustrative Cyclic Voltammetry Data for this compound.

Building on the CV data, amperometric and potentiometric sensors can be developed for quantitative detection.

Amperometric Detection: This technique involves applying a fixed potential (chosen from the CV, e.g., the potential of the first reduction peak) and measuring the resulting current, which is directly proportional to the analyte's concentration. This method could be coupled with HPLC (HPLC-EC) for highly selective and sensitive quantification. ojp.gov

Potentiometric Detection: While less common for neutral organic molecules, a potentiometric sensor could theoretically be designed. mdpi.com This would involve creating an ion-selective electrode (ISE) with a membrane containing a specialized ionophore that selectively binds to the anionic form of the reduced this compound. The change in potential across the membrane would correlate with the analyte concentration. acs.org

Spectroscopic Quantitation Techniques for Trace Analysis

Spectroscopic techniques are non-destructive and provide rapid quantification, making them ideal for trace analysis.

The primary spectroscopic method for this compound would be UV-Visible spectroscopy, leveraging the chromophores present in the molecule. The pyrrole ring and the two nitro groups are strong UV absorbers. A quantitative method could be developed by creating a calibration curve based on Beer's Law (A = εbc) at the wavelength of maximum absorbance (λ_max).

Fluorescence spectroscopy offers another highly sensitive detection route. rsc.org While this compound itself is unlikely to be fluorescent, its presence can be detected via the quenching of a fluorescent sensor molecule. Many nitro compounds are known to be effective fluorescence quenchers through a photoinduced electron transfer (PET) mechanism. mdpi.com A sensor could be designed where the addition of the target analyte causes a measurable decrease in the fluorescence intensity of a reporter dye, allowing for quantification at very low concentrations.

TechniqueParameterExpected ValueApplication
UV-Visible Spectroscopy λ_max~260-290 nmDirect quantitative analysis in solution.
UV-Visible Spectroscopy Molar Absorptivity (ε)High (>10,000 M⁻¹cm⁻¹)Indicates high sensitivity for absorbance-based measurements.
Fluorescence Spectroscopy Quenching Constant (Ksv)HighUsed to characterize the efficiency of a fluorescence quenching-based sensor.

Table 4: Illustrative Spectroscopic Data for Quantitative Analysis.

Environmental Transformation and Degradation Pathways Non Toxicity Focus

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems

The degradation of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole when exposed to sunlight in water and the atmosphere is anticipated to be a significant transformation process. This photolytic degradation can occur through direct absorption of light energy or indirect mechanisms involving reactive species present in the environment.

Direct Photolysis: The pyrrole (B145914) ring system is known to undergo direct photodegradation. ethz.ch The presence of chromophoric groups, such as the nitro groups in the dinitropropan-2-yl substituent, would likely enhance the absorption of solar radiation, making direct photolysis a plausible degradation pathway. Upon excitation by UV radiation, the N-H bond in the pyrrole ring could undergo fission. rsc.org

Indirect Photolysis: In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) upon irradiation. cdnsciencepub.com These ROS are highly reactive and can contribute significantly to the degradation of organic pollutants. The pyrrole moiety is known to be susceptible to attack by singlet oxygen and triplet-excited states of DOM. ethz.ch Similarly, nitroaromatic compounds are known to be degraded via indirect photolysis. frontiersin.org Therefore, it is expected that indirect photolysis will play a crucial role in the transformation of this compound in aquatic environments.

The specific photolytic degradation products are likely to be varied, resulting from reactions such as denitrification, hydroxylation of the pyrrole ring, and oxidation of the aliphatic chain.

Table 1: Inferred Photolytic Degradation Parameters for this compound

Parameter Aquatic Systems Atmospheric Systems
Primary Mechanism Indirect photolysis via ROS (•OH, ¹O₂) Gas-phase reaction with •OH radicals
Potential Products 2-(1-Nitropropan-2-yl)-1H-pyrrole, 2-(3-Nitropropan-2-yl)-1H-pyrrole, Hydroxylated pyrrole derivatives, Ring-opened products Nitro-pyrrole aldehydes, Carbon dioxide, Nitrogen oxides
Influencing Factors pH, Dissolved organic matter (DOM) concentration, Water depth, Season/latitude Solar irradiance, Altitude, Presence of other pollutants (e.g., NOx)

Chemical Hydrolysis and Solvolysis in Various Media

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. youtube.com The susceptibility of this compound to hydrolysis is dependent on the stability of its constituent functional groups in aqueous environments.

The pyrrole ring itself is generally considered to be relatively stable to hydrolysis under neutral pH conditions. nih.gov However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. The 2-(1,3-dinitropropan-2-yl) group is strongly electron-withdrawing, which could potentially increase the susceptibility of the pyrrole ring to hydrolysis, particularly under basic conditions. Studies on N-acylpyrroles have demonstrated that they undergo base-catalyzed hydrolysis. acs.org

Table 2: Predicted Hydrolytic Stability of this compound

pH Condition Predicted Rate of Hydrolysis Potential Hydrolysis Products
Acidic (pH < 4) Slow Limited degradation expected. Possible slow cleavage of nitro groups.
Neutral (pH 6-8) Very Slow Compound is expected to be relatively persistent. nih.gov
Alkaline (pH > 9) Moderate Increased rate due to activation of the pyrrole ring by the electron-withdrawing substituent. Ring opening may occur. acs.org

Biotransformation Pathways and Metabolite Identification

Microbial degradation is a key process in the environmental breakdown of organic compounds. Both nitroaromatic and nitroaliphatic compounds are known to be transformed by a variety of microorganisms. nih.govresearchgate.net The biotransformation of this compound is likely to involve several enzymatic pathways.

The initial and most common step in the biodegradation of nitro-substituted compounds is the reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This can occur under both aerobic and anaerobic conditions. The resulting aminonitro or diamino derivatives would be more susceptible to further degradation.

The pyrrole ring itself can also be a substrate for microbial degradation. mdpi.com The process often begins with hydroxylation of the ring, followed by ring cleavage. The presence of the dinitropropyl substituent will influence the specific site of initial enzymatic attack. It is plausible that bacteria capable of degrading tryptophan, which contains an indole (B1671886) ring (a benzopyrrole), may also be able to transform this compound. oup.com

Potential metabolites from the biotransformation of this compound could include:

2-(1-Amino-3-nitropropan-2-yl)-1H-pyrrole

2-(1,3-Diaminopropan-2-yl)-1H-pyrrole

Hydroxylated derivatives of the parent compound and its reduced metabolites

Ring-opened products such as aliphatic acids and aldehydes

Table 3: Inferred Biotransformation Pathways and Potential Metabolites

Transformation Pathway Key Enzymes Potential Metabolites Environmental Conditions
Nitro Group Reduction Nitroreductases 2-(1-Amino-3-nitropropan-2-yl)-1H-pyrrole, 2-(1,3-Diaminopropan-2-yl)-1H-pyrrole Anaerobic and Aerobic
Pyrrole Ring Hydroxylation Monooxygenases, Dioxygenases Hydroxylated pyrrole derivatives Aerobic
Pyrrole Ring Fission Dioxygenases Aliphatic dicarboxylic acids, Amino acids Aerobic

Environmental Persistence and Stability Studies

The environmental persistence of a chemical is determined by the sum of all degradation processes acting upon it. Due to the electron-withdrawing nature of the nitro groups, nitroaromatic compounds are often recalcitrant to degradation and can persist in the environment. researchgate.netnih.gov

While direct studies on this compound are not available, its stability can be inferred. The pyrrole ring itself can be resistant to degradation, but as noted, the substituents play a crucial role. ethz.ch The combination of a potentially labile pyrrole ring (due to the electron-withdrawing substituent) and biodegradable nitroaliphatic groups suggests that this compound may not be highly persistent under conditions favorable for microbial activity and photolysis.

In the absence of light and significant microbial populations, such as in deep groundwater or anaerobic sediments, the compound is likely to be more persistent. Hydrolysis under neutral pH is expected to be slow, contributing to its stability in such environments.

Table 4: Summary of Inferred Environmental Persistence

Environment Key Degradation Processes Predicted Persistence
Surface Water Photolysis, Biotransformation Low to Moderate
Soil Biotransformation Moderate
Groundwater Hydrolysis (slow) High
Atmosphere Photolysis Low

Future Research Trajectories and Interdisciplinary Outlook

Application of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction

Molecular Design and Property Prediction: AI-driven approaches can predict the physicochemical properties of novel compounds with a high degree of accuracy. mdpi.com By training models on large datasets of known molecules, it's possible to estimate properties such as density, heat of formation, and detonation velocity for new structures like 2-(1,3-dinitropropan-2-yl)-1H-pyrrole. mdpi.com This predictive capability allows for the in-silico screening of numerous derivatives to identify candidates with desired characteristics without the need for extensive and costly experimental synthesis. researchgate.net

Retrosynthesis and Synthesis Prediction: One of the most promising applications of AI in chemistry is in retrosynthesis, the process of planning a chemical synthesis in reverse. arxiv.orgnih.gov AI models can analyze a target molecule and propose viable synthetic pathways by breaking it down into simpler, commercially available precursors. arxiv.orgarxiv.org For a molecule like this compound, AI could suggest novel and efficient synthetic routes, potentially overcoming challenges associated with the synthesis of complex heterocyclic and energetic compounds. chemrxiv.org

The table below illustrates potential research directions using AI and ML for the study of this compound.

Research AreaApplication of AI/MLPotential Outcome
Novel Derivatives Design Generative models to create new molecular structures based on the this compound scaffold. rsc.orgIdentification of new compounds with enhanced properties.
Property Prediction Quantitative Structure-Property Relationship (QSPR) models to predict energetic and physical properties.Rapid screening of virtual libraries of related compounds. nih.gov
Synthesis Planning Retrosynthetic analysis tools to propose efficient and green synthetic routes. chemrxiv.orgOptimization of the synthesis process, reducing time and resources.
Reaction Optimization ML algorithms to optimize reaction conditions such as temperature, pressure, and catalyst selection.Increased yield and purity of the final product.

Exploration of Novel Catalytic Systems for Sustainable Production and Transformation

The synthesis and modification of nitro compounds and pyrrole (B145914) derivatives often rely on catalytic processes. Future research will likely focus on developing more sustainable and efficient catalytic systems. eurekaselect.com

Sustainable Synthesis: Traditional nitration methods often involve harsh conditions and the use of strong acids, leading to environmental concerns. lkouniv.ac.in The development of green catalytic systems is a key area of research. nih.gov This includes the use of solid acid catalysts like zeolites, which can offer high regioselectivity and can be recycled. acs.orgrsc.org For the synthesis of dinitroalkanes, biocatalytic and organocatalytic cascade reactions in aqueous media present a promising sustainable alternative. researchgate.netrsc.orgrsc.org The use of nanoparticle-based catalysts, such as copper oxide nanoparticles, has also shown promise for the reduction of nitro compounds in environmentally friendly solvents like water. rsc.org

Catalytic Transformations: The nitro groups in this compound offer a versatile handle for further chemical transformations. Catalytic reduction of nitro groups to amines is a fundamental reaction in organic synthesis. acs.org The development of efficient and selective catalysts for this transformation, particularly those based on non-precious metals, is an active area of research. acs.org Furthermore, enzymatic catalysis, for instance using P450 enzymes, is being explored for selective nitration and other functionalizations of aromatic compounds. acs.orgnih.gov

The following table summarizes potential novel catalytic approaches for this compound.

Catalytic ApproachDescriptionPotential Advantage
Solid Acid Catalysis Using recyclable catalysts like zeolites for nitration reactions. acs.orgrsc.orgReduced waste and easier product separation.
Biocatalysis Employing enzymes or whole-cell systems for synthesis and modification. researchgate.netacs.orgHigh selectivity and mild reaction conditions.
Nanocatalysis Utilizing metal nanoparticles for catalytic transformations. rsc.orgresearchgate.netHigh catalytic activity and potential for reuse.
Photocatalysis Using light-activated catalysts to drive chemical reactions. scitechdaily.comEnergy-efficient and sustainable processes.

Integration with Nanoscience and Nanomaterial Fabrication

The unique properties of pyrrole-containing molecules make them valuable building blocks for the fabrication of advanced nanomaterials. nih.gov

Polypyrrole Nanomaterials: Pyrrole and its derivatives can be polymerized to form polypyrrole (PPy), a conducting polymer with a wide range of applications. mdpi.com Nanostructured PPy, such as nanoparticles, nanotubes, and nanosheets, exhibits enhanced properties compared to its bulk counterpart. mdpi.com The this compound could potentially be used as a monomer or a dopant in the synthesis of novel PPy nanomaterials, where the nitro groups could impart specific functionalities.

Functional Nanoparticles: Pyrrole-derived molecules have been used to create functional nanoparticles for various applications, including bioimaging and drug delivery. nih.gov The dinitropropane moiety in this compound could be leveraged to design nanoparticles with specific recognition capabilities or to act as energetic components in nanocomposites.

Nanoscience ApplicationDescriptionPotential Functionality
Conducting Polymers Polymerization of this compound to form novel polypyrrole materials. mdpi.comEnhanced electronic properties or sensor capabilities.
Energetic Nanocomposites Incorporation of the molecule into a matrix to create energetic nanomaterials.Tailored energy release and sensitivity.
Surface Functionalization Coating of nanoparticles with pyrrole derivatives to introduce specific properties. nih.govImproved stability, biocompatibility, or catalytic activity.
Self-Assembled Structures Spontaneous organization of molecules into ordered nanostructures.Creation of materials with unique optical or electronic properties.

Advanced Spectroscopic and Microscopy Techniques for In Situ Reaction Monitoring

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for the real-time monitoring of reactions are becoming increasingly important. spectroscopyonline.com

In Situ Spectroscopy: Spectroscopic methods such as Raman and infrared (IR) spectroscopy can provide detailed information about the chemical species present in a reaction mixture at any given time. spectroscopyonline.com Surface-enhanced Raman spectroscopy (SERS) is a particularly powerful technique for monitoring reactions at very low concentrations and has been used to study the nitration of proteins. researchgate.netnih.gov These techniques could be applied to monitor the synthesis of this compound, providing insights into reaction kinetics and the formation of intermediates. nih.govresearchgate.net

Advanced Microscopy: Recent advances in microscopy, particularly electron microscopy and atomic force microscopy (AFM), are enabling the visualization of chemical reactions at the atomic and molecular level. uic.eduyoutube.comintelligentliving.co These techniques could provide unprecedented insights into the structural changes occurring during the synthesis and transformation of this compound. acs.org Chemical microscopy techniques, which combine imaging with spectroscopic information, are also powerful tools for mapping the distribution of molecules in complex systems. frontiersin.org

The table below highlights advanced analytical techniques applicable to the study of this compound.

Analytical TechniqueApplicationInformation Gained
In Situ Raman/IR Spectroscopy Real-time monitoring of synthesis and transformation reactions. spectroscopyonline.comReaction kinetics, identification of intermediates, and endpoint determination.
Surface-Enhanced Raman Spectroscopy (SERS) Detection of trace amounts of reactants, intermediates, and products. researchgate.netnih.govHigh-sensitivity analysis of reaction mechanisms.
High-Resolution Electron Microscopy Imaging of molecular structures and their interactions. uic.eduyoutube.comDirect visualization of molecular arrangements and reaction dynamics.
Atomic Force Microscopy (AFM) Characterization of surface morphology and molecular manipulation. acs.orgUnderstanding of intermolecular forces and reaction pathways on surfaces.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.